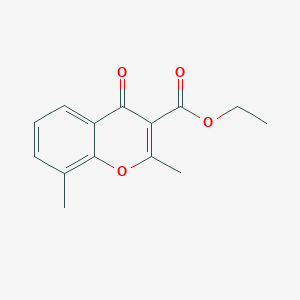

Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,8-dimethyl-4-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-4-17-14(16)11-9(3)18-13-8(2)6-5-7-10(13)12(11)15/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDIGQLBILSQPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C=CC=C2C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical and Spectroscopic Characterization of Ethyl 2,8 Dimethyl 4 Oxo 4h Chromene 3 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

One-Dimensional (¹H, ¹³C, DEPT-135) NMR Analysis and Chemical Shift Assignments

One-dimensional NMR techniques provide fundamental information about the structure of chromone (B188151) derivatives. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum identifies all unique carbon atoms.

In the ¹H NMR spectrum of a related compound, (R/S)-Ethyl 2-acetoxy-4-phenyl-4H-chromene-3-carboxylate, the protons of the ethyl carboxylate group show characteristic signals: a quartet for the methylene (B1212753) protons (OCH₂) and a triplet for the methyl protons (CH₃). mdpi.com The methyl groups attached to the chromene ring would typically appear as singlets in the upfield region. Aromatic protons on the chromene core resonate in the downfield region, with their multiplicity depending on the substitution pattern. mdpi.com

The ¹³C NMR spectrum provides the carbon framework. Key resonances include the carbonyl carbon (C=O) of the chromone ring (C-4) and the ester group, which appear significantly downfield. The carbons of the aromatic ring appear in the intermediate region, while the aliphatic carbons of the methyl and ethyl groups are found in the upfield region. mdpi.com

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a crucial technique for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. fiveable.melibretexts.org In a DEPT-135 spectrum, CH₃ and CH carbons produce positive signals, while CH₂ carbons give negative signals. libretexts.orgtecmag.com Quaternary carbons are not observed in DEPT spectra. uvic.ca This information, combined with the broadband-decoupled ¹³C spectrum, allows for the complete assignment of all protonated carbons. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Chromene Derivative, (R/S)-Ethyl 2-acetoxy-4-phenyl-4H-chromene-3-carboxylate mdpi.com Data is for a structurally related compound and serves as a reference.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Carbon Type (from DEPT-135) |

| C-2 | - | 162.62 | C |

| C-3 | - | 71.62 | C |

| C-4 | 4.997 (s) | 47.62 | CH |

| C-4a | - | 124.51 | C |

| C-5 | 7.177 (dd) | 128.93 | CH |

| C-6 | 7.116–7.147 (m) | 125.68 | CH |

| C-7 | 7.116–7.147 (m) | 129.07 | CH |

| C-8 | 7.091 (dd) | 116.94 | CH |

| C-8a | - | 149.53 | C |

| Ester CO | - | 164.93 | C |

| Ester OCH₂ | 4.029 (dq), 3.935 (dq) | 62.52 | CH₂ |

| Ester CH₃ | 0.985 (t) | 13.43 | CH₃ |

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Elucidating Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For instance, a COSY spectrum would show a correlation between the methylene and methyl protons of the ethyl ester group. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of a proton's chemical shift to its attached carbon's chemical shift. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two or three bonds. mdpi.com It is vital for piecing together the molecular skeleton, especially for connecting quaternary carbons (which have no attached protons) to the rest of the structure. For example, the proton of a methyl group at C-2 would show an HMBC correlation to the C-2 and C-3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is critical for determining the relative stereochemistry and conformation of the molecule. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of the elemental composition and the molecular formula of the compound with high confidence. For example, the calculated exact mass for a derivative C₂₀H₁₈O₅ was compared to the experimentally found mass, confirming the molecular formula. mdpi.com This technique is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Pathway Analysis

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. unr.eduresearchgate.net In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating charged droplets from which gas-phase ions are produced. uni-goettingen.denih.gov This method is particularly suitable for polar, non-volatile compounds like chromone derivatives. researchgate.net ESI-MS typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), which allows for the straightforward determination of the molecular weight. nih.govmdpi.com The technique can also be used to study the fragmentation pathways of the molecule by inducing fragmentation within the mass spectrometer, providing further structural information.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups.

For a chromone derivative like Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate, the IR spectrum would exhibit several key absorption bands. The most prominent peaks would be due to the carbonyl (C=O) stretching vibrations. The ketone carbonyl at the C-4 position and the ester carbonyl of the carboxylate group typically show strong absorptions in the region of 1650-1750 cm⁻¹. mdpi.com Other characteristic peaks include C-O stretching vibrations for the ether and ester groups, and C=C stretching vibrations for the aromatic ring. nih.gov

Table 2: Typical Infrared (IR) Absorption Bands for Chromone Derivatives mdpi.comnih.gov

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| C=O (Ketone, C-4) | Stretch | ~1650 - 1680 |

| C=O (Ester) | Stretch | ~1720 - 1745 |

| C=C (Aromatic) | Stretch | ~1600, ~1470 - 1495 |

| C-O (Ether/Ester) | Stretch | ~1000 - 1300 |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of individual components within a mixture. In the context of this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are particularly crucial. HPLC is employed for its high resolution and accuracy in quantitative analysis, while TLC serves as a rapid, cost-effective tool for monitoring reaction progress and performing preliminary separations. scientificlabs.co.uknih.gov

High-Performance Liquid Chromatography (HPLC) Method Development, Validation, and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment and quantification of this compound derivatives due to its precision, reproducibility, and high resolving power. ms-editions.clresearchgate.net The development of a robust HPLC method requires the systematic optimization of chromatographic conditions to achieve adequate separation of the target analyte from impurities and degradation products.

A typical reversed-phase HPLC (RP-HPLC) method is developed for this class of compounds. The selection of a stationary phase, such as a C18 column, provides a nonpolar environment suitable for the retention of the moderately polar chromene derivatives. The mobile phase composition, a critical parameter, is optimized to ensure efficient separation. A gradient elution using a mixture of an aqueous solvent (like water with a pH modifier such as formic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is often employed. The gradient allows for the effective elution of compounds with varying polarities.

Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. youtube.comnih.gov Key validation parameters include specificity, linearity, range, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). youtube.comyoutube.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is confirmed by analyzing a placebo and spiked samples to ensure no interference at the retention time of the analyte. youtube.com

Linearity and Range: The linearity is established by analyzing a series of standard solutions across a specific concentration range. The correlation coefficient (r²) of the calibration curve should ideally be ≥ 0.999, indicating a direct proportionality between concentration and peak area. nih.govyoutube.com

Precision: This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (%RSD) of a series of measurements. youtube.com

Accuracy: Determined by recovery studies, where a known amount of the standard is added to a sample matrix and the percentage of the analyte recovered is calculated. ms-editions.clyoutube.com

LOD and LOQ: The limit of detection (LOD) is the lowest concentration of the analyte that can be detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy. youtube.com These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). youtube.com

Table 1: HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Instrument | HPLC System with UV-Vis Detector |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 60% B, increase to 95% B over 10 min, hold for 2 min, return to 60% B over 1 min, hold for 2 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Table 2: Summary of HPLC Method Validation Results

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (Range: 5-100 µg/mL) | r² = 0.9995 | r² ≥ 0.999 |

| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |

| Precision (%RSD) - Repeatability | 0.85% | ≤ 2% |

| Precision (%RSD) - Intermediate | 1.24% | ≤ 2% |

| Limit of Detection (LOD) | 0.5 µg/mL | S/N ≥ 3:1 |

| Limit of Quantification (LOQ) | 1.5 µg/mL | S/N ≥ 10:1 |

| Specificity | No interference from excipients or degradation products | Peak purity > 99% |

Thin Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Separation

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. nih.govnih.gov Its low cost and ease of use make it an ideal method for the preliminary analysis of this compound and its derivatives during synthesis. scientificlabs.co.uknih.gov

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. nih.gov The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. nih.gov

The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. For instance, the starting materials, such as a substituted phenol (B47542) and a β-ketoester, will have different Rf values than the final chromene product in a given solvent system. By spotting the reaction mixture alongside the starting material standards at various time intervals, the completion of the reaction can be visually assessed, often under UV light, which makes the aromatic chromene ring visible. nih.govmdpi.com The choice of the eluent, typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate), is optimized to achieve a clear separation between the spots (ΔRf > 0.1).

Table 3: TLC Monitoring of the Synthesis of this compound

| Compound | Rf Value | Spot Appearance under UV (254 nm) |

|---|---|---|

| Starting Material 1 (e.g., 2-Methylresorcinol) | 0.25 | Dark spot (quenching) |

| Starting Material 2 (e.g., Ethyl acetoacetate) | 0.60 | Faint spot or non-UV active |

| Product (this compound) | 0.45 | Bright fluorescent spot |

| Reaction Mixture (t=0 hr) | Spots at Rf 0.25 and 0.60 | Two distinct spots corresponding to starting materials |

| Reaction Mixture (t=2 hr) | Spots at Rf 0.25, 0.45, 0.60 | Spots for starting materials and product visible |

| Reaction Mixture (t=4 hr, completion) | Spot at Rf 0.45 | Single bright spot corresponding to the product |

| Rf values are indicative and obtained using a mobile phase of Hexane:Ethyl Acetate (7:3 v/v) on a silica gel plate. |

Computational and Theoretical Investigations of Ethyl 2,8 Dimethyl 4 Oxo 4h Chromene 3 Carboxylate and Analogues

Quantum Chemical Calculations (DFT, Ab Initio Methods)rsc.orgekb.eg

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the structural and electronic properties of chromene derivatives. researchgate.netdoaj.org These methods allow for the detailed examination of molecular geometries, electronic distributions, and orbital energies, which are crucial for understanding chemical reactivity and intermolecular interactions. rsc.orgnih.gov

DFT calculations are frequently employed to analyze the electronic characteristics of the 4-oxo-4H-chromene scaffold. ekb.eg The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and chemical reactivity. rsc.orgnih.gov

Studies on various chromene derivatives have shown that the distribution of HOMO and LUMO is typically spread across the π-conjugated system of the benzopyran core. rsc.org This delocalization of electrons is a key feature of such organic compounds. rsc.org Molecular Electrostatic Potential (MEP) surfaces are also calculated to identify the electrophilic and nucleophilic sites within the molecule, providing insights into how it will interact with other molecules. researchgate.netdoaj.org Fukui function analysis further helps in identifying the probable sites for electrophilic, nucleophilic, and radical attacks. researchgate.netnih.gov

Table 1: Calculated Electronic Properties of Representative Chromene Analogues using DFT Note: Data is for analogous structures and illustrates typical values for this class of compounds.

| Compound/Analogue | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4a (coumarin-based pyrano-chromene) | M06-2X/6-31G(d,p) | - | - | 5.168 |

| 4b (coumarin-based pyrano-chromene) | M06-2X/6-31G(d,p) | - | - | 6.308 |

| 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | B3LYP/6-311++G(d,p) | -8.96 | -1.15 | 7.81 |

Data sourced from multiple studies on chromene derivatives. rsc.orgekb.eg

Molecular Docking Simulations for Ligand-Target Interactionsijpsjournal.comekb.egresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. jmbfs.org This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Docking simulations of chromene derivatives into the active sites of various enzymes have successfully predicted their binding affinities, typically expressed as a docking score in kcal/mol. ijpsjournal.comjmbfs.org These studies reveal that chromene-based compounds can fit well into the binding pockets of diverse biological targets. nih.gov The binding is stabilized by a network of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For instance, studies on chromene derivatives as potential inhibitors of Rab23 protein, which is implicated in cancer, showed favorable binding scores, with compounds demonstrating affinities as strong as -7.9 kcal/mol. researchgate.net The pyran and pyridine (B92270) moieties of chromeno[2,3-b]pyridine derivatives were found to interact favorably within the binding site. ekb.egresearchgate.net

A critical outcome of molecular docking is the identification of specific amino acid residues within the enzyme's active site that are key to ligand binding. frontiersin.orgscience.gov Docking studies of chromene analogues have revealed recurring interaction patterns. For example, in the inhibition of enzymes like caspase-3 and EGFR, hydrogen bonding between the ligand and active site residues is a significant contributor to binding affinity. nih.gov In the case of Rab23 protein inhibitors, detailed 2D and 3D representations of the docked complexes show hydrogen bonds and π-interactions with specific binding site residues. researchgate.net Similarly, docking of chromene derivatives against Dengue virus NS2B-NS3 protease identified stable binding patterns, highlighting the importance of specific interactions for inhibitory activity. nih.gov

Table 2: Molecular Docking Results for Representative Chromene Analogues Against Various Biological Targets

| Chromene Analogue | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Chromeno[2,3-b]pyridine derivative (5c) | Rab23 | -7.9 | Not specified |

| Chromeno[2,3-b]pyridine derivative (5b) | Rab23 | -7.5 | Not specified |

| 2H-Chromene derivative (1b) | PI3Kα and c-Met | -10.35 | Not specified |

| 2H-Chromene derivative (1a) | PI3Kα and c-Met | -9.58 | Not specified |

| 4-Chromanone derivative (N01) | Opioid Receptor | -9.89 | Not specified |

| Quercetin (a chromene-containing flavonoid) | Dengue NS2B-NS3 Protease | - (CScore: 5.95) | Not specified |

Data compiled from various docking studies on chromene analogues. ijpsjournal.comresearchgate.netjmbfs.orgnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modelingnih.govbenthamdirect.commdpi.com

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net By systematically modifying parts of a molecule, researchers can identify the chemical groups (pharmacophores) responsible for its effects. rsc.org Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical relationship between chemical structure and biological activity. mdpi.com

For the 4-oxo-4H-chromene scaffold, SAR studies have provided valuable insights into the structural requirements for various biological activities, such as anticancer and antimicrobial effects. nih.govbenthamdirect.com Research has shown that the nature and position of substituents on the chromene ring significantly affect potency. For example, in a series of 4-aryl-4H-chromenes, antitumor activity was found to be influenced by the lipophilicity and the balance of substituents at the C4 and C7 positions. benthamdirect.com Similarly, for thiochromene analogues, electron-withdrawing groups at the C6 position were found to enhance antifungal activity. rsc.org The development of QSAR models for flavonoids, which contain the chromene nucleus, has been of interest for quantitatively linking molecular properties to antibacterial activity. mdpi.com These models can help predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in computational drug design. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For chromene derivatives, QSAR studies help identify the key molecular features that govern their therapeutic effects.

The development of a predictive model for the biological activity of Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate and its analogues typically involves the following steps:

Data Set Collection: A series of chromene analogues with experimentally determined biological activities (e.g., anticancer, antimicrobial) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, including electronic (e.g., atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) properties.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that links the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

For chromene derivatives, such models can reveal that specific substitutions on the chromene ring are critical for activity. For instance, a model might predict that electron-withdrawing groups at certain positions enhance anticancer activity, providing a clear rationale for synthesizing new analogues.

| Step | Description | Example for Chromene Derivatives |

|---|---|---|

| Data Collection | Gathering a set of compounds with known biological activities (e.g., IC50 values). | A series of 30 chromene analogues tested for cytotoxicity against a cancer cell line. |

| Descriptor Calculation | Computing numerical values that represent the chemical structure and properties. | Calculation of molecular weight, LogP, polar surface area, and electronic charges. |

| Model Building | Using statistical methods to correlate descriptors with activity. | Developing a regression equation: Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ... |

| Model Validation | Assessing the model's accuracy and predictive ability. | Using cross-validation and an external test set to confirm the model's robustness. |

Pharmacophore Hypothesis Generation

A pharmacophore model represents the essential three-dimensional arrangement of molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Generating a pharmacophore hypothesis is a key step in understanding the mechanism of action and in designing novel ligands. researchgate.net

For chromene derivatives, a pharmacophore model is typically generated by aligning a set of active molecules and identifying common chemical features. bac-lac.gc.ca These features often include:

Hydrogen Bond Acceptors: The carbonyl oxygen of the pyranone ring and the ester group are common hydrogen bond acceptors.

Hydrogen Bond Donors: Depending on the substituents, amino or hydroxyl groups can act as hydrogen bond donors.

Hydrophobic Regions: The aromatic benzene (B151609) ring and alkyl substituents (like the methyl groups in this compound) typically constitute hydrophobic regions that can engage in van der Waals interactions with the target protein. bac-lac.gc.ca

Aromatic Rings: The fused benzene ring is a critical feature for many chromene derivatives.

Once generated, this pharmacophore hypothesis can be used as a 3D query to screen large virtual databases for new compounds that match the required features, potentially identifying novel and structurally diverse candidates with similar biological activity. researchgate.net

| Feature | Description | Example in this compound |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom that can accept a hydrogen bond. | Oxygen atoms of the carbonyl (C=O) groups. |

| Hydrophobic (HY) | A non-polar region that interacts favorably with non-polar residues. | The benzene ring and the two methyl groups. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The fused benzene ring of the chromene core. |

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Interactions

While pharmacophore and QSAR models provide static pictures, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions at an atomic level. nih.gov

For this compound, MD simulations can be used to:

Assess Conformational Flexibility: The chromene scaffold is relatively rigid, but the ethyl carboxylate side chain can adopt various conformations. MD simulations can explore the preferred orientations of this group, which is crucial for its interaction with a binding site.

Study Ligand-Protein Interactions: When docked into the active site of a target protein, MD simulations can assess the stability of the binding pose. nih.gov By monitoring parameters like the root mean square deviation (RMSD) of the ligand, researchers can determine if the compound remains stably bound. researchgate.net Lower RMSD values typically indicate a more stable complex. nih.gov

Analyze Dynamic Interactions: MD simulations can reveal transient interactions, such as the formation and breaking of hydrogen bonds, that would be missed in a static docking study. researchgate.net Analyzing the persistence of these interactions over the simulation time provides a more accurate picture of the binding affinity.

These simulations are crucial for validating docking results and understanding the dynamic nature of the molecular recognition process. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Drug-Likeness Predictions

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties. In silico ADME predictions are used to computationally estimate these properties early in the drug discovery process, saving time and resources. journaljpri.com Drug-likeness is an evaluation of whether a compound contains functional groups and has physical properties consistent with known drugs. researchgate.net

For this compound, several key parameters are evaluated:

Lipinski's Rule of Five: This rule provides a set of guidelines for oral bioavailability. A compound is more likely to be orally active if it does not violate more than one of the following criteria: molecular weight ≤ 500 Da, LogP ≤ 5, hydrogen bond donors ≤ 5, and hydrogen bond acceptors ≤ 10. chemrevlett.com

Topological Polar Surface Area (TPSA): TPSA is related to a molecule's ability to permeate cell membranes. Values below 140 Ų are generally associated with good oral bioavailability.

Gastrointestinal (GI) Absorption: Models predict the extent to which a compound will be absorbed from the gut.

Cytochrome P450 (CYP) Inhibition: Predicting whether a compound inhibits key metabolic enzymes like CYP2C9 or CYP2C19 is crucial to avoid potential drug-drug interactions. researchgate.net

These computational predictions help to prioritize compounds with favorable ADME profiles for further development. journaljpri.com

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 260.28 g/mol | Complies with Lipinski's rule (≤ 500) |

| LogP (Lipophilicity) | ~2.8 - 3.2 | Complies with Lipinski's rule (≤ 5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's rule (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (≤ 10) |

| Lipinski's Rule Violations | 0 | Indicates good potential for oral bioavailability. chemrevlett.com |

| Topological Polar Surface Area (TPSA) | 55.9 Ų | Suggests good cell membrane permeability. |

| Gastrointestinal Absorption | High (Predicted) | Favorable for an orally administered drug. researchgate.net |

Mechanistic Elucidation of Biological Interactions at the Molecular Level

Ligand-Protein Binding Studies and Receptor Interaction Characterization

Currently, there is no publicly available research detailing the ligand-protein binding studies or receptor interaction characterization specifically for Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate. While studies exist for other chromene derivatives, these findings cannot be directly extrapolated to the title compound due to differences in molecular structure that would significantly alter binding affinities and receptor interactions.

Intracellular Signaling Pathway Modulations

Specific data on the modulation of intracellular signaling pathways by this compound is not present in the current body of scientific literature. The subsections below are therefore placeholders for future research findings.

No studies were found that investigate the effect of this compound on the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.

There is no available information regarding the influence of this compound on the expression of dyskerin or the activity of telomerase.

Cellular Uptake, Distribution, and Intracellular Target Engagement Studies

Detailed studies concerning the cellular uptake, intracellular distribution, and target engagement of this compound have not been reported. Such studies are crucial for understanding the bioavailability and mechanism of action of a compound at the cellular level.

Future Perspectives and Emerging Research Avenues for 4 Oxo 4h Chromene 3 Carboxylates

Rational Design and Synthesis of Novel Chromone (B188151) Scaffolds with Enhanced Selectivity and Potency

The chromone framework is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets. The strategic placement of different functional groups on this core structure can significantly influence its biological activity, selectivity, and potency. The rational design of new chromone derivatives, such as Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate, is a key area of contemporary research.

The synthesis of 4-oxo-4H-chromene-3-carboxylates can be achieved through several established methods. A common approach involves the condensation of substituted 2-hydroxyacetophenones with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. For the synthesis of this compound, the starting material would be 2-hydroxy-3-methylacetophenone, which upon reaction and subsequent methylation would yield the target compound.

The substituents at the C-2 and C-8 positions play a crucial role in determining the molecule's interaction with its biological targets. For instance, studies on various chromone derivatives have shown that the nature and position of substituents on the chromone core are vital for their pharmacological effects. While specific structure-activity relationship (SAR) data for the 2,8-dimethyl substitution pattern is not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that the methyl groups could influence the compound's lipophilicity, steric interactions with the target's binding site, and metabolic stability. For example, research on 6,8-disubstituted chromone-2-carboxylic acid derivatives has been pursued for potential antimalarial agents. Similarly, studies on 6,8-dibromo-2-pentylchroman-4-one have identified it as a potent and selective inhibitor of SIRT2, a key enzyme implicated in neurodegenerative diseases, indicating that substitutions at the C-6 and C-8 positions can lead to significant biological activity. The methyl groups in this compound could potentially enhance binding to specific targets by occupying hydrophobic pockets, thereby increasing potency and selectivity.

Future research in this area will likely focus on creating libraries of chromone derivatives with diverse substitutions at the C-2 and C-8 positions, as well as other locations on the chromone ring. This will enable a more comprehensive understanding of the SAR and facilitate the design of molecules with optimized therapeutic profiles.

| Compound Name | Starting Material | Key Reaction |

| Ethyl 4-oxo-4H-chromene-3-carboxylate | 2-Hydroxyacetophenone | Condensation with diethyl oxalate |

| This compound | 2-Hydroxy-3-methylacetophenone | Condensation and Methylation |

| 6,8-Disubstituted-chromone-2-carboxylic acids | 5-Substituted-2-hydroxyacetophenones | Halogenation and Condensation |

| 6,8-Dibromo-2-pentylchroman-4-one | Substituted 2-hydroxyacetophenone | Aldol (B89426) Condensation |

Exploration of Multi-Targeting Strategies for Complex Biological Systems

Many complex diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions, involve multiple biological pathways. The traditional "one-target, one-drug" approach often falls short in treating such multifactorial diseases. Consequently, the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets, has emerged as a promising therapeutic strategy.

The chromone scaffold is an ideal platform for the design of MTDLs due to its ability to interact with a wide range of biological targets. Researchers are actively exploring the potential of chromone derivatives to simultaneously modulate different enzymes or receptors involved in a particular disease. For instance, in the context of Alzheimer's disease, chromone-based compounds are being designed to concurrently inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in the disease's pathology.

The design of such multi-target agents requires a deep understanding of the pharmacophores—the essential three-dimensional arrangement of functional groups—responsible for activity at each target. By integrating the key pharmacophoric features for different targets into a single chromone-based molecule, researchers can create compounds with a desired polypharmacological profile. The 2,8-dimethyl substitution pattern of this compound could be a starting point for the design of MTDLs, where these methyl groups could be tailored to fit the binding sites of multiple targets.

Future efforts in this domain will involve the use of computational modeling and in-silico screening to identify promising multi-target chromone candidates, followed by chemical synthesis and rigorous biological evaluation.

| Therapeutic Area | Potential Targets | Chromone-Based Strategy |

| Alzheimer's Disease | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | Design of dual inhibitors |

| Cancer | Kinases, Topoisomerases | Development of multi-target kinase inhibitors |

| Inflammation | Cyclooxygenases (COX), Lipoxygenases (LOX) | Creation of dual COX/LOX inhibitors |

Integration of Chemoinformatics and High-Throughput Screening in Chromone Discovery

The discovery and development of new drugs is a time-consuming and expensive process. Chemoinformatics, the use of computational and informational techniques to solve problems in chemistry, has become an indispensable tool in modern drug discovery. In the context of chromone research, chemoinformatics plays a vital role in accelerating the identification of new lead compounds.

Techniques such as virtual screening allow researchers to computationally screen vast libraries of virtual compounds against a biological target of interest. This helps in prioritizing a smaller, more manageable number of compounds for actual synthesis and biological testing. Quantitative Structure-Activity Relationship (QSAR) studies are another powerful chemoinformatic tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized chromone derivatives, guiding the design of more potent molecules.

High-throughput screening (HTS) is an automated method that allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. The integration of HTS with chemoinformatic tools for data analysis is crucial for identifying promising "hits" from these large-scale screens. The data generated from HTS of chromone libraries can be used to build and refine QSAR models, creating a feedback loop that accelerates the drug discovery cycle.

The future of chromone discovery will undoubtedly rely heavily on the synergy between these computational and experimental approaches to efficiently explore the vast chemical space of chromone derivatives and identify novel therapeutic agents.

| Chemoinformatics Tool | Application in Chromone Discovery | Outcome |

| Virtual Screening | Screening of virtual chromone libraries against a target protein. | Identification of potential "hit" compounds for synthesis. |

| QSAR Modeling | Predicting the biological activity of new chromone derivatives. | Guiding the rational design of more potent compounds. |

| Molecular Docking | Simulating the binding of chromone derivatives to a target protein. | Understanding the molecular basis of activity and guiding lead optimization. |

Development of Chromone-Based Probes for Biological Research

Beyond their therapeutic potential, chromone derivatives are also valuable tools for basic biological research. The inherent fluorescence of many chromone compounds makes them excellent candidates for the development of fluorescent probes. These probes can be designed to selectively bind to specific biomolecules or to be sensitive to changes in the cellular environment, such as pH or the presence of reactive oxygen species.

By attaching a chromone fluorophore to a recognition moiety that selectively interacts with a target of interest, researchers can create probes that light up when they bind to their target. This allows for the visualization and tracking of specific molecules within living cells and organisms, providing invaluable insights into complex biological processes. For example, chromone-based fluorescent probes have been developed for the detection of metal ions and reactive oxygen species.

The development of novel chromone-based probes with improved brightness, photostability, and selectivity is an active area of research. The 2,8-dimethyl substitution on the chromone ring of this compound could potentially be modified to fine-tune the photophysical properties of the molecule, making it a more effective fluorophore for biological imaging applications.

The continued development of these molecular tools will undoubtedly contribute to a deeper understanding of cellular function and disease pathogenesis, and may also find applications in diagnostics.

| Probe Type | Target | Application |

| Fluorescent Ion Probes | Metal ions (e.g., Zn2+, Fe3+) | Visualizing ion homeostasis in cells. |

| Fluorescent ROS Probes | Reactive Oxygen Species (e.g., H2O2) | Studying oxidative stress in disease models. |

| Fluorescent Enzyme Probes | Specific enzymes | Monitoring enzyme activity in real-time. |

Q & A

Q. What synthetic routes are recommended for Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate, and how can reaction conditions be optimized?

A multi-step synthesis involving chalcone intermediates and cyclization with ethyl acetoacetate under basic conditions is commonly employed. Key steps include:

- Aldol condensation : Reacting 4,6-dimethoxy-2-hydroxyacetophenone with a substituted aldehyde in ethanol/KOH at 276–278 K to form a chalcone precursor .

- Cyclization : Treating the chalcone with excess ethyl acetoacetate in refluxing ethanol/NaOH, followed by acidification to precipitate the product (yield: ~72%) .

- Optimization : Control reaction temperature (e.g., ice-bath for exothermic steps) and use recrystallization (ethanol) for purification. Adjust stoichiometry of ethyl acetoacetate to improve yield .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chalcone formation | Ethanol, KOH, 24 h, RT | 65-75% | |

| Cyclization | Ethanol, NaOH, reflux (360 K, 5 h) | 72% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure. Data collection with Mo Kα radiation (λ = 0.71073 Å) and PHOTON 100 CMOS detectors ensures high-resolution results .

- NMR/FT-IR : Assign peaks using ¹H/¹³C NMR (e.g., cyclohexenone ring protons at δ 2.5–3.5 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

- LC-MS : Confirm molecular weight and purity via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do structural modifications at positions 2 and 8 influence biological activity?

- Position 2 (methyl group) : Enhances steric hindrance, potentially improving binding affinity to targets like acetylcholinesterase (AChE). Analogues with bulkier substituents show reduced activity due to unfavorable steric interactions .

- Position 8 (methyl group) : Modulates electronic effects on the chromene ring. Electron-donating groups (e.g., methoxy) increase resonance stability, enhancing antioxidant activity .

- SAR Studies : Use molecular docking to correlate substituent effects with IC₅₀ values. For example, derivatives with 3,5-dimethoxyphenyl groups exhibit anti-cancer activity in HCT116 cells (IC₅₀ = 8.2 µM) .

Q. What are common contradictions in crystallographic data interpretation, and how can they be resolved?

- Disordered atoms : Use SHELXL’s PART instruction to refine disordered regions. For example, methoxy groups may exhibit rotational disorder; apply restraints to Uiso values .

- Low data completeness : Ensure θmax ≥ 25° and redundancy > 99% during data collection. Re-measure crystals if Rint > 0.1 .

- Hydrogen bonding ambiguities : Validate O–H⋯O interactions (e.g., O1–H1⋯O5 in inversion dimers) using Mercury software to visualize packing motifs .

Table 2: Crystallographic Refinement Parameters

| Parameter | Value | Reference |

|---|---|---|

| R factor | 0.039–0.067 | |

| Data-to-parameter ratio | ≥13.4 | |

| Hydrogen placement | Geometrically idealized riding |

Q. What strategies address low yields in multi-step syntheses of chromene derivatives?

- Stepwise monitoring : Use TLC/LC-MS to track intermediate formation (e.g., chalcone intermediates). Adjust reaction time if intermediates persist .

- Acidification control : Maintain pH 3–4 during precipitation to avoid decomposition of acid-sensitive groups .

- Solvent optimization : Replace ethanol with methanol or DMF for poorly soluble intermediates. For example, recrystallization in Et₂O improves purity (64% yield) .

Methodological Notes

- Crystallography : Prioritize SHELX over other software for small-molecule refinement due to robustness in handling twinned data and high-resolution structures .

- Biological assays : Validate anti-cancer activity via MTT assays in HCT116 cells, comparing IC₅₀ values against positive controls (e.g., doxorubicin) .

- Data contradictions : Cross-validate NMR assignments with DEPT-135 and HSQC to resolve overlapping signals in crowded regions (e.g., aromatic protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.